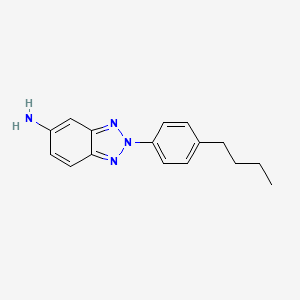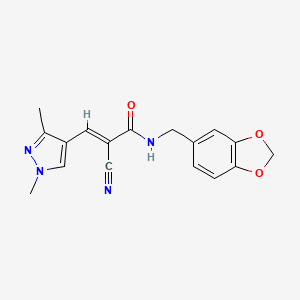![molecular formula C20H20N2O4 B4793422 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline](/img/structure/B4793422.png)
2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline
描述
2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline, also known as MNBQ, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. MNBQ belongs to the class of quinoline derivatives and has shown promising results in preclinical studies as an anti-cancer agent.
作用机制
The mechanism of action of 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline binds to the enzyme and prevents it from unwinding the DNA double helix, leading to the accumulation of DNA damage and ultimately cell death. Additionally, 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has been shown to have several biochemical and physiological effects. In preclinical studies, 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has been shown to induce oxidative stress, a condition in which there is an imbalance between the production of reactive oxygen species and the body's antioxidant defense system. 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
实验室实验的优点和局限性
One of the major advantages of using 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline in lab experiments is its specificity towards cancer cells. 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has been shown to selectively target cancer cells while sparing normal cells. Additionally, 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has a relatively low toxicity profile compared to other anti-cancer agents. However, one of the limitations of using 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline. One area of research is to further elucidate the mechanism of action of 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline and its interaction with DNA topoisomerase II and protein kinase C. Another area of research is to optimize the synthesis method of 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline and develop analogs with improved solubility and potency. Additionally, future research can focus on the use of 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline in combination with other anti-cancer agents to enhance its efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline in humans.
Conclusion
In conclusion, 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline is a promising anti-cancer agent that has shown efficacy in preclinical studies. Its specificity towards cancer cells and low toxicity profile make it an attractive candidate for further research. Future research can focus on elucidating its mechanism of action, optimizing its synthesis method, and evaluating its safety and efficacy in humans.
科学研究应用
2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has been extensively studied for its potential use in cancer treatment. In preclinical studies, 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has shown promising results in inhibiting the growth of various cancer cell lines such as breast, lung, and colon cancer. 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells, thereby reducing the growth and spread of cancer.
属性
IUPAC Name |
2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-15-11-12-16-7-6-10-19(20(16)21-15)26-14-5-4-13-25-18-9-3-2-8-17(18)22(23)24/h2-3,6-12H,4-5,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXFMBHBVDVZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCCOC3=CC=CC=C3[N+](=O)[O-])C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4793358.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4793364.png)

![2-[(2-chlorobenzylidene)amino]-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4793388.png)
![2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4793391.png)

![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4793400.png)
![N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)cyclopropanecarboxamide](/img/structure/B4793429.png)
![N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4793443.png)



![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4793463.png)